- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1), Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183
Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Numéro CAS:937366-57-9
Le MF:C12H7Cl2N3
Mégawatts:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
- 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
- EN300-7355635
- 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
- FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- W13000
- 937366-57-9
- AKOS016006647
- Z3235028906
- 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
- CS-W000436
- SCHEMBL517461
- AS-64598
- MFCD17392851
- DB-330584
- DTXSID90718182
-
- MDL: MFCD17392851
- Piscine à noyau: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
- La clé Inchi: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- Sourire: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1
Propriétés calculées
- Qualité précise: 263.0017026g/mol
- Masse isotopique unique: 263.0017026g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 277
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.6
- Surface topologique des pôles: 41.6Ų
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D438258-1mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D438258-10mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 10mg |
$1499.00 | 2023-05-18 | ||
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A171252-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
$121.0 | 2025-04-15 | |
| Ambeed | A171252-250mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
$242.0 | 2025-04-15 | |
| Ambeed | A171252-1g |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$653.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-100mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
¥1390.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-250mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
¥2261.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
¥5184.0 | 2024-04-16 | |
| abcr | AB488730-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; . |
937366-57-9 | 100mg |
€403.10 | 2025-02-18 |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Référence
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Référence
- Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of pyrimidine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
Référence
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR), Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048
Méthode de production 6
Conditions de réaction
1.1 Reagents: Aluminum chloride ; 30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Référence
- Pyrimidine amine compounds, its preparation method and application, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
Référence
- Compound as cyclin-dependent kinase inhibitor, and application thereof, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ; 3 h, 110 °C
Référence
- Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ; 0 °C
1.2 10 min, 0 °C; 14 h, reflux
1.2 10 min, 0 °C; 14 h, reflux
Référence
- Preparation of heteroaryl compounds for kinase inhibition, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
Référence
- Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Référence
- Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Référence
- Aminopyrimidine compounds as FGFR inhibitor and their preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Référence
- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
Référence
- Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144
Méthode de production 15
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Référence
- Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
Référence
- Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868
Méthode de production 17
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
Référence
- Preparation methods and polyamide compounds for modulating myotonic dystrophy 1, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 3 h, 60 °C
Référence
- Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Référence
- Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer, China, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Référence
- Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound, China, , ,
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials
- Indole
- 2,4,5-Trichloropyrimidine
- 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Numéro de commande:A1094898
État des stocks:in Stock
Quantité:100mg/250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:13
Prix ($):191.0/310.0/713.0
Courriel:sales@amadischem.com
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Littérature connexe
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):191.0/310.0/713.0